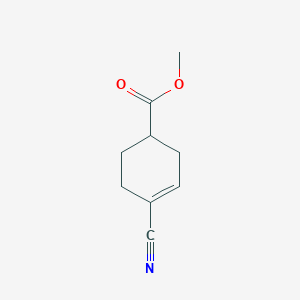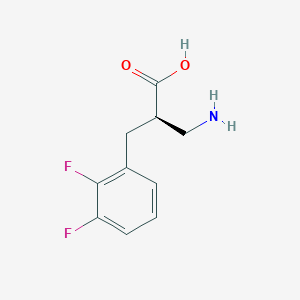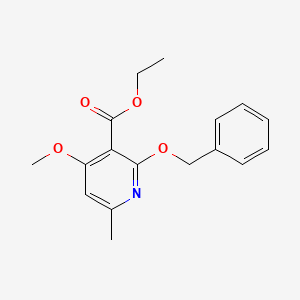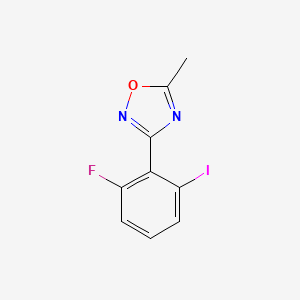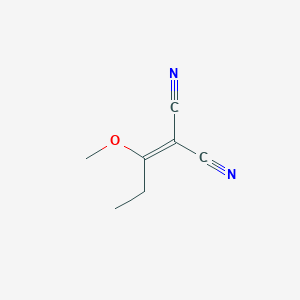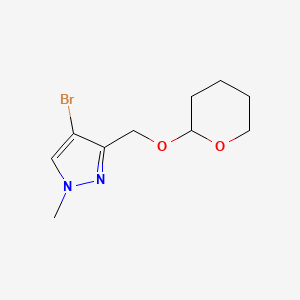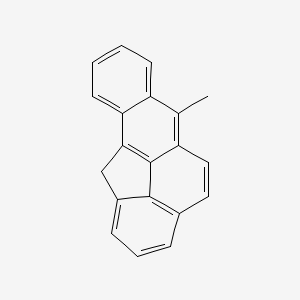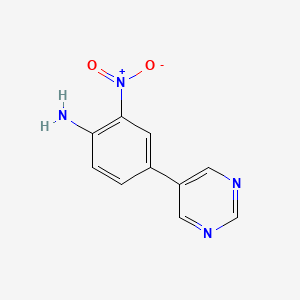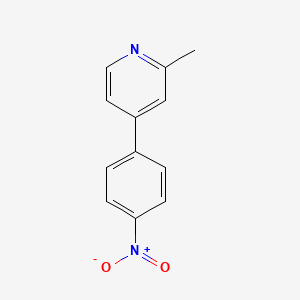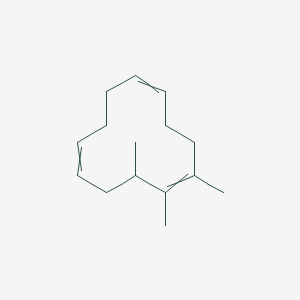
1,2,3-Trimethylcyclododeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-1,5,9-cyclododecatriene is a cyclic triene with the molecular formula C15H24. This compound is characterized by its three double bonds and three methyl groups attached to a twelve-membered carbon ring. It is a colorless liquid with a terpene-like odor and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of Trimethyl-1,5,9-cyclododecatriene follows a similar route, with large-scale reactors used to facilitate the trimerization process. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, a key intermediate in the production of nylon-12.
Reduction: The compound can be hydrogenated to form cyclododecane.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and boric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Substitution: Various catalysts and reagents, such as acids and bases, are used depending on the desired substitution.
Major Products Formed:
Cyclododecanone: Formed through oxidation.
Cyclododecane: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Trimethyl-1,5,9-cyclododecatriene has several applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of Trimethyl-1,5,9-cyclododecatriene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific reaction and application being studied .
Comparaison Avec Des Composés Similaires
1,5,9-Cyclododecatriene: A similar compound with three double bonds but without the methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: Another cyclic compound with double bonds and methyl groups, but with an eight-membered ring.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: A structural isomer with different positions of the methyl groups.
Uniqueness: Trimethyl-1,5,9-cyclododecatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
31134-59-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1,2,3-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-11-9-7-5-4-6-8-10-12-14(2)15(13)3/h5,7-8,10,14H,4,6,9,11-12H2,1-3H3 |
Clé InChI |
FWASXIQNCSBDAF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCCC=CCCC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
